4-methoxy-N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)benzamide

Description

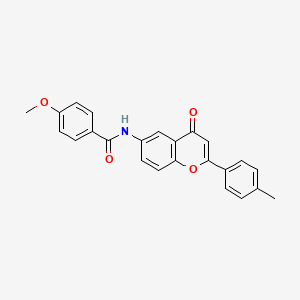

4-Methoxy-N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)benzamide is a chromone-based benzamide derivative characterized by a methoxy-substituted benzamide group at position 6 of the chromen-4-one scaffold and a p-tolyl (4-methylphenyl) substituent at position 2 (Fig. 1). Chromones (4H-chromen-4-ones) are oxygen-containing heterocyclic compounds with demonstrated bioactivity, including anti-inflammatory, anticancer, and antimicrobial properties .

For example, 7-amino-2-substituted chromen-4-ones react with benzoyl halides or activated carboxylic acids under basic conditions (e.g., K₂CO₃/NaH in acetonitrile or 1,4-dioxane) to yield benzamide derivatives in high yields (87–96%) . Structural confirmation relies on spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR .

Properties

IUPAC Name |

4-methoxy-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-15-3-5-16(6-4-15)23-14-21(26)20-13-18(9-12-22(20)29-23)25-24(27)17-7-10-19(28-2)11-8-17/h3-14H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADFVKGBQOFDMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group present on the chromen-4-one core using methyl iodide and a base such as potassium carbonate.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the chromen-4-one derivative with an appropriate amine under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methoxy-N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The methoxy group (R1) in the target compound may improve solubility in polar solvents compared to halogenated analogs (e.g., bromo or chloro derivatives) .

- Molecular Weight : Halogenated derivatives (e.g., bromo, chloro) exhibit higher molecular weights, which could influence pharmacokinetic properties like membrane permeability .

Biological Activity

4-Methoxy-N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)benzamide is a derivative of chromen-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly its anticancer and antioxidant properties.

Chemical Structure and Properties

The compound features a chromen-4-one core with a methoxy group and a benzamide moiety. These structural components contribute to its unique chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : The compound was tested against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The results indicated promising cytotoxicity with IC50 values of approximately 22.09 µg/mL for A-549 and 6.40 ± 0.26 µg/mL for MCF-7, suggesting its potential as an anticancer agent .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| A-549 | 22.09 |

| MCF-7 | 6.40 |

Antioxidant Activity

The compound also displays notable antioxidant properties. In vitro assays using DPPH radical scavenging, hydrogen peroxide scavenging, and total antioxidant capacity (TAC) methods indicated significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in critical biological processes.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.

- Gene Expression Alteration : The compound may affect the expression of genes related to inflammation, cell proliferation, and apoptosis .

Case Studies

In a study involving the synthesis of chromen derivatives, researchers highlighted the potential of this compound as a lead compound for further development into anticancer medications. The findings supported the hypothesis that structural modifications could enhance its bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.